molecular formula C14H13F2NO2S B5698222 N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide

N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B5698222
M. Wt: 297.32 g/mol
InChI Key: DCXHGEXFFSPLFH-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antibacterial agent due to the presence of the sulfonamide group.
  • Studied for its interactions with biological macromolecules such as proteins and enzymes.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the formulation of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria. This inhibition ultimately leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

  • 2,6-difluoroaniline
  • 2,6-difluorobenzenesulfonamide
  • 2,5-dimethylbenzenesulfonamide

Comparison:

  • 2,6-difluoroaniline: Lacks the sulfonamide group, making it less effective as an antibacterial agent.
  • 2,6-difluorobenzenesulfonamide: Similar structure but without the additional methyl groups, which may affect its reactivity and biological activity.
  • 2,5-dimethylbenzenesulfonamide: Lacks the fluorine atoms, which can influence its chemical stability and interactions with biological targets.

Uniqueness: N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both fluorine atoms and methyl groups, which can enhance its chemical stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-9-6-7-10(2)13(8-9)20(18,19)17-14-11(15)4-3-5-12(14)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXHGEXFFSPLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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